1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
Overview
Description
“1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride” is a chemical compound with the empirical formula C12H14N3Cl1 . It has a molecular weight of 235.71 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 235.71 .Scientific Research Applications
Tautomerism and Structural Analysis
- 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride has been studied for its tautomerism and structural properties. Gubaidullin et al. (2014) found that it exists as a zwitterion in crystal but is unstable in solution, exhibiting a complex tautomerism with the proton localized on the nitrogen atom of the piperidine ring and negative charge delocalized over the pyrazololate fragment (Gubaidullin et al., 2014).
Molecular Conformation
- Sagar et al. (2017) analyzed the molecular conformations and hydrogen bonding in closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, revealing significant insights into the structural chemistry of these compounds (Sagar et al., 2017).
Inhibition of Mycobacterium tuberculosis
- Research by Samala et al. (2013) identified derivatives of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting its potential in tuberculosis treatment (Samala et al., 2013).
Novel Synthesis Methods
- Koshetova et al. (2022) reported on the synthesis of novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines, contributing to the field of organic synthesis and structural chemistry (Koshetova et al., 2022).
Antiproliferative Activity
- Razmienė et al. (2021) synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity against various cancer cell lines, demonstrating their potential in cancer therapy (Razmienė et al., 2021).
Optoelectronic Applications
- El-Menyawy et al. (2019) investigated pyrazolo[4,3-b]pyridine derivatives for their optoelectronic properties, opening avenues for their use in electronic devices (El-Menyawy et al., 2019).
Corrosion Inhibition
- Dandia et al. (2013) explored pyrazolopyridine derivatives as potential corrosion inhibitors, suggesting their application in material science and engineering (Dandia et al., 2013).
Mechanism of Action
Target of Action
It’s structurally similar to apixaban, a direct inhibitor of activated factor x (fxa) . FXa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting .
Mode of Action
Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
If it indeed targets fxa like apixaban, it would affect the coagulation cascade, a series of reactions designed to form a stable fibrin clot at the site of injury . By inhibiting FXa, the compound could prevent the formation of thrombin and subsequently fibrin, thereby preventing clot formation .
Pharmacokinetics
Based on its structural similarity to apixaban, it might have good bioavailability, low clearance, and a small volume of distribution . The elimination pathways could include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
If it acts similarly to apixaban, it could reduce thrombin generation, indirectly inhibiting platelet aggregation and preventing clot formation .
properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;/h1-5,9,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZXXZQYYNUAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681064 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1075729-10-0 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075729-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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